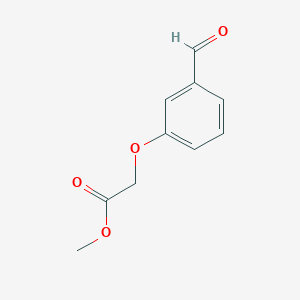

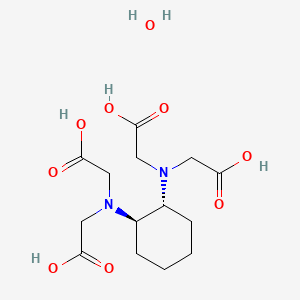

2-(2-Methylimidazole-1-carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-(2-Methylimidazole-1-carbonyl)benzoic acid, is closely related to a family of benzimidazole derivatives that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. Benzimidazole derivatives are known for their structural versatility and have been incorporated into various compounds with significant pharmacological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-methyl benzimidazole is synthesized by treating o-phenyldiamine with acid in the presence of polyphosphoric acid and other solvents . Similarly, novel benzimidazole compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, are prepared through cyclocondensation reactions between 2-guanidinobenzimidazole and heteroaromatic aldehydes . These methods could potentially be adapted for the synthesis of 2-(2-Methylimidazole-1-carbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using spectral methods such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined using X-ray crystallography, and its structural properties were further studied using DFT calculations . Similarly, the structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was confirmed by X-ray diffraction on single crystals . These techniques could be applied to determine the precise molecular structure of 2-(2-Methylimidazole-1-carbonyl)benzoic acid.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. For instance, Ni(II) and Zn(II) complexes have been synthesized using benzimidazole derivatives as ligands . The reactivity of these compounds can be influenced by substituents on the benzimidazole ring, as seen in the synthesis of metal complexes with 2-(2'-(methylseleno)phenyl)benzimidazole . The chemical reactivity of 2-(2-Methylimidazole-1-carbonyl)benzoic acid could be explored in the context of metal coordination or as a precursor for further synthetic modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are characterized using various spectroscopic techniques. Vibrational spectroscopy and quantum computational studies provide insights into the electronic and vibrational features of these compounds . The mesomorphic properties of benzimidazole derivatives have been investigated, revealing that substituents on the benzimidazole moiety can significantly influence the stability of mesophases . Additionally, the antioxidant activity of 2-methyl benzimidazole has been evaluated using the DPPH method, indicating the potential for these compounds to act as antioxidants . These studies could inform the analysis of the physical and chemical properties of 2-(2-Methylimidazole-1-carbonyl)benzoic acid, including its potential biological activities.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-(2-Methylimidazole-1-carbonyl)benzoic acid has been utilized in the field of Metal-Organic Frameworks (MOFs). MOFs are an emerging hybrid material known for their high surface area, narrow pore size distribution, and tunable functionality. They have been widely studied for applications such as gas storage, gas separation, heterogeneous catalysis, and drug delivery. The advancement in MOF chemistry includes synthesis, activation, functionalization, and bulk production, highlighting the significance of 2-(2-Methylimidazole-1-carbonyl)benzoic acid in developing MOFs with desirable properties for commercial applications (Cheong & Moh, 2018).

Corrosion Inhibition

Research has been conducted on new benzimidazole derivatives based on 8-hydroxyquinoline for corrosion inhibition in mild steel in HCl solution. These compounds, including derivatives of 2-(2-Methylimidazole-1-carbonyl)benzoic acid, have shown effective anti-corrosive activity. This study highlights its potential in protecting metals from corrosion, particularly in acidic environments (Rbaa et al., 2020).

Synthesis of Amino Acid Mimetics

Another application of 2-(2-Methylimidazole-1-carbonyl)benzoic acid is in the synthesis of amino acid mimetics. It has been used in palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, leading to the formation of trisubstituted imidazoles. This process provides access to optically active amino acid mimetics with a C-terminal imidazole, which are significant in the field of organic chemistry and drug development (Zaman, Mitsuru, & Abell, 2005).

Vibrational Spectroscopy and Quantum Computational Studies

Vibrational spectroscopy and quantum computational studies have been conducted on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid. These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound. The research contributes to understanding the chemical reactivity and potential pharmaceutical applications of such compounds (Khanum et al., 2022).

Synthesis of Benzimidazoles

2-(2-Methylimidazole-1-carbonyl)benzoic acid has also been used in the synthesis of benzimidazoles, an important class of compounds in pharmaceutical and chemical industries. The synthesis process, which includes forming benzimidazoles in high-temperature water and using polyphosphoric acid, demonstrates its role in creating structurally diverse and biologically significant compounds (Dudd et al., 2003).

properties

IUPAC Name |

2-(2-methylimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8-13-6-7-14(8)11(15)9-4-2-3-5-10(9)12(16)17/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSEDVIXKALDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356995 |

Source

|

| Record name | 2-(2-methylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylimidazole-1-carbonyl)benzoic acid | |

CAS RN |

247088-99-9 |

Source

|

| Record name | 2-(2-methylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)